molecular formula C16H12ClN3OS2 B13350884 N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide

Cat. No.: B13350884
M. Wt: 361.9 g/mol
InChI Key: VYHJDFXCWZFBPJ-UHFFFAOYSA-N
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Description

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a thiazole-containing nicotinamide derivative characterized by a 2-chlorophenyl substituent on the thiazole ring and a methylthio (-SMe) group on the nicotinamide moiety. Its structure combines a heterocyclic thiazole core with a pyridine-based carboxamide, which is often associated with diverse biological activities, including antimicrobial and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-(methylthio)nicotinic acid chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating under reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Nicotinamide Derivatives

  • N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (): Key Difference: Replaces the methylthio group with a hydroxyl (-OH) at the pyridine-2 position.
  • Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4a) (): Key Features: Contains cyano (-CN) and chloro substituents on the pyridine ring. Synthesis: Prepared via acyl chloride coupling with amines, yielding 74% with a decomposition temperature >175°C. The methylthio group in the target compound may require milder reaction conditions due to reduced steric hindrance .

Thiazole-Acetamide Derivatives

  • 2-(2-Chlorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide ():

    • Key Similarity : Shares the 2-chlorophenyl-thiazole motif.
    • Commercial Availability : Available in 25–100 mg quantities (98% purity), indicating stability and synthetic feasibility .
  • N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (): Structural Complexity: Incorporates a thioether linkage and fluorophenyl group. Molecular Weight: 435.9 g/mol, higher than the target compound due to additional substituents .

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Compound Name Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 2-Chlorophenyl, Methylthio N/A N/A ~365.9* N/A
Compound 9 () 4-Chlorobenzylidene 90 186–187 452.0
Compound 4a () Chloro, Cyano 74 >175 (decomp.) 387.0
2-(2-Chlorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide Pyridinyl, Chlorophenyl N/A N/A 345.8

*Estimated based on molecular formula C₁₆H₁₂ClN₃OS₂.

Key Observations :

  • Thiazole derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit higher melting points (>200°C) due to increased crystallinity ().
  • The methylthio group in the target compound may lower melting points compared to hydroxyl or nitro analogs but improve lipophilicity for membrane permeability.

Biological Activity

N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₂ClN₃OS
  • IUPAC Name : this compound

The presence of the thiazole ring and the chlorophenyl group suggests potential interactions with biological targets, making it a candidate for further investigation.

Antiviral Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant antiviral properties. For instance, some analogues demonstrated potent inhibition against human adenovirus (HAdV), with selectivity indexes greater than 100 and low micromolar potency. Notably, certain compounds showed an IC50 as low as 0.27 μM, indicating strong antiviral activity while maintaining low cytotoxicity levels .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated that certain derivatives could inhibit the growth of this protozoan parasite effectively, suggesting potential therapeutic applications in treating parasitic infections .

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Viral Replication : Compounds targeting the DNA replication process of viruses have shown promising results.
  • Disruption of Metabolic Pathways : The compound may interfere with metabolic pathways crucial for parasite survival, thereby exerting its antiparasitic effects.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogues:

StudyTarget OrganismIC50 (μM)Observations
HAdV0.27High selectivity index; low cytotoxicity
T. cruzi0.15Effective growth inhibition in vitro
Cancer Cells0.12Significant reduction in cell viability

These findings highlight the versatility of this compound in targeting different biological systems.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-(4-(2-chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 2-amino-4-(2-chlorophenyl)thiazole derivatives and activated nicotinamide intermediates. For example, potassium carbonate is often used as a base in nucleophilic substitution reactions to form thioether linkages (e.g., 2-(methylthio)nicotinoyl chloride reacting with aminothiazole derivatives) . Optimization includes controlling reaction temperature (typically 60–80°C), solvent choice (DMF or acetonitrile), and stoichiometric ratios to improve yields (reported up to 69–85% for analogous thiazole-acetamide syntheses) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H-NMR : Key signals include aromatic protons (δ 7.12–8.67 ppm for substituted phenyl and thiazole groups) and methylthio (-SMe) protons (δ ~2.5 ppm) .
  • IR : Absorptions at ~1253 cm⁻¹ (C-N stretch) and ~1095 cm⁻¹ (C-S stretch) confirm thiazole and thioether moieties .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 412.10 [M+H]+ for structurally similar compounds) validate molecular weight .

Q. How is purity assessed during synthesis, and what are common impurities?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. Impurities often arise from incomplete substitution at the thiazole ring (e.g., residual 2-chlorophenyl intermediates) or oxidation of the methylthio group. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are used for purification .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of antiviral potency in this compound class?

  • Methodological Answer :

  • Thiazole Substituents : The 4-(2-chlorophenyl) group enhances viral replication inhibition by promoting hydrophobic interactions with viral RNA polymerase. Replacing chlorine with bulkier groups (e.g., naphthyl) increases EC₅₀ values but may reduce solubility .
  • Methylthio Group : Replacing -SMe with -SO₂Me reduces potency (EC₅₀ increases from 0.6 μM to >10 μM), suggesting the thioether’s role in blocking subgenomic RNA translation .
  • Nicotinamide Modifications : Introducing electron-withdrawing groups (e.g., -CN) at the pyridine ring improves metabolic stability (t₁/₂ = 74 min in MLM assays) .

Q. How does this compound inhibit alphavirus replication at the molecular level?

  • Methodological Answer : Mechanistic studies using CHIKV-infected NHDF cells show that the compound blocks subgenomic RNA translation, preventing structural protein synthesis (e.g., capsid protein C). Radiolabeled RNA pull-down assays and Western blotting confirm reduced viral RNA-protein interactions and absent E2 glycoprotein expression at 10 μM concentrations .

Q. What strategies improve in vivo efficacy, and what are key pharmacokinetic challenges?

  • Methodological Answer :

  • Prodrug Design : Esterification of the nicotinamide -COOH group enhances oral bioavailability in murine models .
  • Metabolic Stability : Co-administration with CYP450 inhibitors (e.g., ketoconazole) prolongs half-life. MLM stability studies (t₁/₂ = 74 min) guide dose optimization .
  • Toxicity : NHDF cytotoxicity (CC₅₀ = 132 μM) suggests a high therapeutic index, but hepatotoxicity risks require ALT/AST monitoring in preclinical trials .

Q. How can computational methods predict off-target interactions or polypharmacology?

  • Methodological Answer : Molecular docking (AutoDock Vina) against human kinase libraries reveals weak inhibition of JAK2 (IC₅₀ = 12 μM), suggesting potential anti-inflammatory side effects. MD simulations (AMBER) assess binding stability to prioritize derivatives with reduced off-target affinity .

Q. Data Contradictions and Limitations

  • Antiviral vs. Receptor Targeting : While highlights alphavirus inhibition, structurally similar thiazoles (e.g., SR 27897) act as CCK1 receptor antagonists, implying scaffold promiscuity. Researchers must validate target specificity using siRNA knockdowns or receptor-binding assays .
  • Metabolic Stability : Reported MLM stability (t₁/₂ = 74 min) may vary across species; murine hepatocyte models are critical for translational relevance .

Properties

Molecular Formula

C16H12ClN3OS2

Molecular Weight

361.9 g/mol

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C16H12ClN3OS2/c1-22-15-11(6-4-8-18-15)14(21)20-16-19-13(9-23-16)10-5-2-3-7-12(10)17/h2-9H,1H3,(H,19,20,21)

InChI Key

VYHJDFXCWZFBPJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl

Origin of Product

United States

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